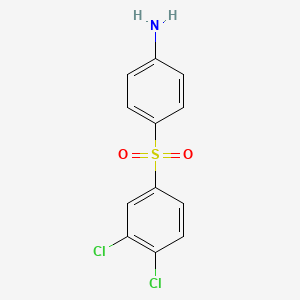
4-(3,4-Dichlorobenzene-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3,4-Dichlorophenyl)sulfonyl]aniline is an organic compound with the molecular formula C12H9Cl2NO2S. It is characterized by the presence of a sulfonyl group attached to an aniline moiety, with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with aniline. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,4-Dichlorobenzenesulfonyl chloride+Aniline→4-[(3,4-Dichlorophenyl)sulfonyl]aniline+HCl
Industrial Production Methods
In an industrial setting, the production of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better control over reaction conditions, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorophenyl)sulfonyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 4-[(3,4-diaminophenyl)sulfonyl]aniline.
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
4-[(3,4-Dichlorophenyl)sulfonyl]aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-[(3,4-Dichlorophenyl)sulfonyl]aniline.
4,4’-Dichlorodiphenyl sulfone: Another sulfonyl-containing compound with different substitution patterns.
Dapsone (4,4’-sulfonyldianiline): An antibiotic with a similar sulfonyl-aniline structure but different substitution and applications.
Uniqueness
4-[(3,4-Dichlorophenyl)sulfonyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry and research applications .
Properties
CAS No. |
35881-07-3 |
|---|---|
Molecular Formula |
C12H9Cl2NO2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonylaniline |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-11-6-5-10(7-12(11)14)18(16,17)9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI Key |
XOCMFQGNBIWFAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















